Pyrocalciferol

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

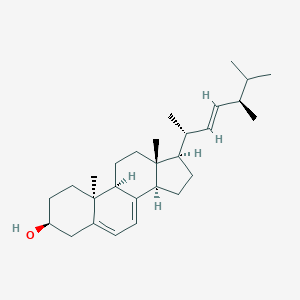

Pyrocalciferol is a useful research compound. Its molecular formula is C28H44O and its molecular weight is 396.6 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Vitamin D Fortification

Pyrocalciferol has potential as a fortifying agent in food products aimed at addressing vitamin D deficiency. Studies have shown that UV-irradiated mushrooms can serve as a source of vitamin D2 and its derivatives, including this compound, making them suitable for vegan diets . The incorporation of these compounds into dietary supplements could enhance the bioavailability of vitamin D in populations with limited sun exposure.

Bioavailability Studies

Research indicates that this compound may have different absorption rates compared to traditional forms of vitamin D. A study involving animal models demonstrated that this compound could influence calcium metabolism more effectively than some conventional forms, suggesting its potential use in managing conditions related to calcium deficiency .

Bone Health and Osteoporosis

The pharmacological effects of this compound are being explored in relation to bone health. Analogues of vitamin D, including this compound, have been shown to influence bone mineralization and calcium homeostasis. For instance, paricalcitol, a vitamin D analogue with similar properties, has demonstrated efficacy in treating secondary hyperparathyroidism without causing hypercalcemia . This suggests that this compound could potentially be developed for similar therapeutic uses.

Cancer Research

Emerging evidence suggests that this compound may play a role in cancer therapy through its effects on cellular growth and differentiation. The compound's interaction with the vitamin D receptor (VDR) could modulate gene expression related to cancer progression . More research is needed to fully elucidate these mechanisms and their implications for cancer treatment.

Study on UV-Irradiated Mushrooms

A significant case study examined the nutritional benefits of mushrooms irradiated with UV light to produce this compound. This study highlighted the effectiveness of mushrooms as a dietary source of vitamin D for vegans and individuals with limited sun exposure, demonstrating increased serum levels of 25-hydroxyvitamin D after consumption .

Animal Model Research

In another study involving rats, the effects of this compound on calcium transport were assessed. Results indicated that this compound enhanced intestinal calcium absorption more effectively than some other forms of vitamin D, suggesting its potential utility in preventing or treating osteoporosis .

Comparative Data Table

Propiedades

Número CAS |

128-27-8 |

|---|---|

Fórmula molecular |

C28H44O |

Peso molecular |

396.6 g/mol |

Nombre IUPAC |

(3S,9S,10S,13R,14R,17R)-17-[(E,2R,5R)-5,6-dimethylhept-3-en-2-yl]-10,13-dimethyl-2,3,4,9,11,12,14,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-3-ol |

InChI |

InChI=1S/C28H44O/c1-18(2)19(3)7-8-20(4)24-11-12-25-23-10-9-21-17-22(29)13-15-27(21,5)26(23)14-16-28(24,25)6/h7-10,18-20,22,24-26,29H,11-17H2,1-6H3/b8-7+/t19-,20+,22-,24+,25-,26-,27+,28+/m0/s1 |

Clave InChI |

DNVPQKQSNYMLRS-OJBTWCRJSA-N |

SMILES |

CC(C)C(C)C=CC(C)C1CCC2C1(CCC3C2=CC=C4C3(CCC(C4)O)C)C |

SMILES isomérico |

C[C@H](/C=C/[C@H](C)C(C)C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3C2=CC=C4[C@]3(CC[C@@H](C4)O)C)C |

SMILES canónico |

CC(C)C(C)C=CC(C)C1CCC2C1(CCC3C2=CC=C4C3(CCC(C4)O)C)C |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.